molecular formula C22H24N2O4S B2973643 N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)quinoline-8-sulfonamide CAS No. 1797171-58-4

N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)quinoline-8-sulfonamide

Cat. No. B2973643
CAS RN: 1797171-58-4
M. Wt: 412.5
InChI Key: ARKGCGSAMSMFNW-UHFFFAOYSA-N
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Description

N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)quinoline-8-sulfonamide, also known by its CAS number 664993-53-7 , is a chemical compound with the following IUPAC name: N-{4-[(4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl]amino}carbonyl}phenyl}-2-furamide . It has a molecular weight of 434.49 g/mol .

Scientific Research Applications

Synthesis and Biological Evaluation N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)quinoline-8-sulfonamide is part of a broader class of compounds explored for their potential biological activities. Research into similar structures has revealed a variety of applications, particularly in the synthesis and evaluation of compounds with selective cyclooxygenase-2 (COX-2) inhibitory activity, which is significant for its implications in anti-inflammatory and cancer therapies. For instance, a study on 2,3-diaryl pyrazines and quinoxalines, which share structural features with the mentioned compound, demonstrated selective COX-2 inhibition and significant in vivo activity in models of inflammation. This research suggests the potential of such compounds in developing new anti-inflammatory agents (Singh et al., 2004).

Antibacterial Applications Another avenue of research involves the exploration of quinoxaline derivatives for their antibacterial properties. A study on the green synthesis of novel quinoxaline sulfonamides showed these compounds to exhibit antibacterial activity against Staphylococcus spp. and Escherichia coli, indicating the potential of such chemical structures in developing new antibiotics (Alavi et al., 2017).

Cancer Research Quinoline derivatives, closely related to the compound , have been studied for their antitumor activities. Research into amsacrine analogs incorporating the quinoline moiety has shown that these compounds possess anticancer activity and the ability to intercalate into DNA, a mechanism that could be leveraged in designing cancer therapeutics (Chilin et al., 2009).

Carbonic Anhydrase Inhibition Furthermore, compounds with the sulfonamide group, akin to N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)quinoline-8-sulfonamide, have been investigated for their inhibitory activity against carbonic anhydrase enzymes. These enzymes are therapeutic targets for conditions such as glaucoma, epilepsy, and mountain sickness. Studies on polymethoxylated-pyrazoline benzene sulfonamides have revealed their potent inhibitory activity against carbonic anhydrase, highlighting the therapeutic potential of these compounds (Kucukoglu et al., 2016).

Safety And Hazards

  • Safety Information : MSDS

properties

IUPAC Name

N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]quinoline-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4S/c1-27-19-9-3-2-8-18(19)22(11-14-28-15-12-22)16-24-29(25,26)20-10-4-6-17-7-5-13-23-21(17)20/h2-10,13,24H,11-12,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARKGCGSAMSMFNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CCOCC2)CNS(=O)(=O)C3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)quinoline-8-sulfonamide

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